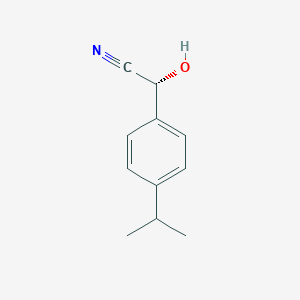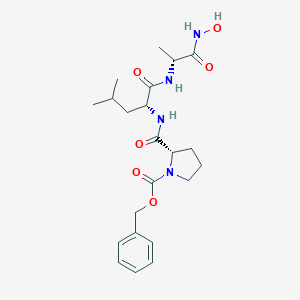
Z-Pro-D-Leu-D-Ala-NHOH
Descripción general
Descripción
Z-Pro-D-Leu-D-Ala-NHOH, also known as Z-Pro-D-Leu-D-Ala-NH2, is an artificial peptide that has been widely studied in recent years due to its potential applications in scientific research and drug development. This compound is a synthetic peptide that consists of the amino acids proline, leucine, and alanine. This peptide has been studied for its potential to act as a molecular switch, as well as its ability to bind to various receptors and other proteins.
Aplicaciones Científicas De Investigación
Inhibition of Collagenase : Z-Pro-D-Leu-D-Ala-NHOH has shown potent inhibitory activity against tadpole and human skin collagenases, making it relevant for studies involving vertebrate collagenase inhibition. It exhibits specificity and potency in this role, with an IC50 in the order of 10^(-6) M (Odake et al., 1990).
Peptide Synthesis : This compound has applications in the enzymatic synthesis of peptides. Research in this area explores the synthesis of peptides in organic solvents using different catalysts, contributing to the broader field of peptide chemistry (Getun et al., 1997).
Conformational Studies : It's used in studying the conformation of peptides. Techniques like Nuclear Overhauser effects (NOE) and circular dichroism (CD) have been employed to understand the conformational aspects of peptides containing sequences like Pro-X (Balaram et al., 1972).
Enzyme Characterization : this compound has implications in characterizing enzymes such as matrix metalloproteinase 9 (MMP-9). This includes understanding the enzymatic properties, activation, and inhibition mechanisms (Okada et al., 1992).
Structural Analysis of Peptides : The compound is also relevant in the structural analysis of peptides containing dehydrophenylalanine, where it helps in understanding the solution conformations of such peptides (Uma et al., 2009).
Development of Novel Peptide Structures : It is used in theoretical conformational analysis of polypeptides, aiding in the design of new helical backbone structures in peptide synthesis (Inai et al., 1997).
Mecanismo De Acción
Target of Action
Z-Pro-D-Leu-D-Ala-NHOH is a potent and specific inhibitor of vertebrate collagenases . Collagenases are enzymes that break the peptide bonds in collagen, a protein that forms the framework of the body’s tissues. By inhibiting these enzymes, this compound can prevent the breakdown of collagen, thereby playing a crucial role in maintaining the structural integrity of various tissues.
Mode of Action
The compound interacts with its target, the collagenase enzyme, by binding to the active site of the enzyme, thereby preventing the enzyme from interacting with its substrate, collagen . This results in the inhibition of the enzyme’s activity, leading to a decrease in the breakdown of collagen.
Biochemical Pathways
The primary biochemical pathway affected by this compound is the collagen degradation pathway . By inhibiting collagenase, the compound prevents the breakdown of collagen, a key component of the extracellular matrix. This can have downstream effects on various biological processes, including tissue remodeling, wound healing, and the progression of diseases such as arthritis and cancer, which are associated with excessive collagen degradation .
Pharmacokinetics
Like other peptide-based drugs, it is likely to have a relatively short half-life in the body and may require modifications or special delivery systems to improve its bioavailability .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the preservation of collagen structure within tissues. By inhibiting collagenase activity, the compound can prevent the degradation of collagen, thereby maintaining the structural integrity of tissues and potentially slowing the progression of diseases associated with collagen breakdown .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the pH and temperature of the environment can affect the compound’s stability and its ability to bind to collagenase. Furthermore, the presence of other molecules that can bind to collagenase may influence the compound’s efficacy. More research is needed to fully understand these influences .
Análisis Bioquímico
Biochemical Properties
Z-Pro-D-Leu-D-Ala-NHOH interacts with a variety of enzymes, proteins, and other biomolecules. Its primary target is the matrix metalloproteinase (MMP) pathway, a group of enzymes involved in the breakdown of extracellular matrix in normal physiological processes .
Cellular Effects
This compound influences cell function by inhibiting the activity of collagenase, an enzyme that breaks down collagen in the extracellular matrix. This can impact cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects by binding to collagenase, inhibiting its activity. This interaction can lead to changes in gene expression and cellular metabolism .
Temporal Effects in Laboratory Settings
Over time, this compound continues to inhibit collagenase activity, affecting the stability and degradation of the extracellular matrix. Long-term effects on cellular function have been observed in both in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. While low doses effectively inhibit collagenase activity, high doses may have toxic or adverse effects .
Metabolic Pathways
This compound is involved in the MMP metabolic pathway. It interacts with various enzymes and cofactors, potentially affecting metabolic flux or metabolite levels .
Transport and Distribution
Its interaction with collagenase may affect its localization or accumulation .
Subcellular Localization
Its activity or function may be influenced by targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Propiedades
IUPAC Name |
benzyl (2S)-2-[[(2R)-1-[[(2R)-1-(hydroxyamino)-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]carbamoyl]pyrrolidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H32N4O6/c1-14(2)12-17(20(28)23-15(3)19(27)25-31)24-21(29)18-10-7-11-26(18)22(30)32-13-16-8-5-4-6-9-16/h4-6,8-9,14-15,17-18,31H,7,10-13H2,1-3H3,(H,23,28)(H,24,29)(H,25,27)/t15-,17-,18+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAGYGQYGBIUTAJ-NXHRZFHOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(C)C(=O)NO)NC(=O)C1CCCN1C(=O)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C(=O)NO)NC(=O)[C@@H](CC(C)C)NC(=O)[C@@H]1CCCN1C(=O)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H32N4O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes Z-Pro-D-Leu-D-Ala-NHOH a potent inhibitor of vertebrate collagenase?
A1: While the exact mechanism is not detailed in the provided research [], this compound likely inhibits collagenase through its hydroxamic acid group (-NHOH). This group is known to chelate zinc ions present in the active site of many metalloproteinases, including collagenase. By binding to the zinc ion, the compound likely prevents the enzyme from interacting with and degrading collagen. The specific arrangement of Pro-D-Leu-D-Ala likely contributes to the compound's binding affinity and selectivity for collagenase compared to other metalloenzymes.
Q2: The research mentions that this compound is a potent inhibitor of both tadpole and human skin collagenases. Does this indicate a broad-spectrum activity against collagenases from various species?
A2: While the research demonstrates the compound's effectiveness against collagenases from two distinct vertebrate species [], it's premature to conclude broad-spectrum activity. Further research is needed to assess its inhibitory activity against collagenases from a wider range of species.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


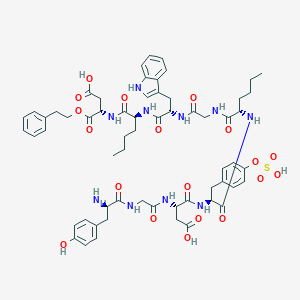
![Bicyclo[4.2.0]octa-1,3,5-triene-7-carboxamide](/img/structure/B54779.png)
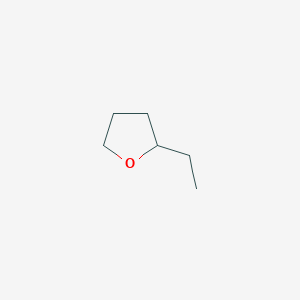


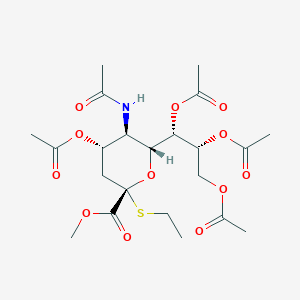
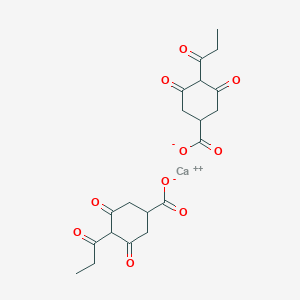
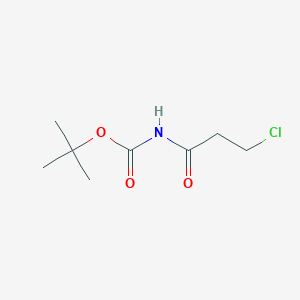
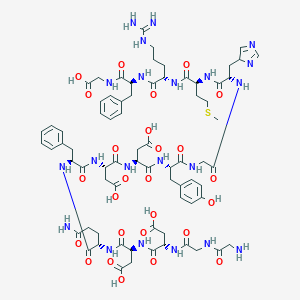
![(3S,7aR)-3-phenyl-3,6,7,7a-tetrahydro-2H-pyrrolo[2,1-b][1,3]oxazol-5-one](/img/structure/B54798.png)
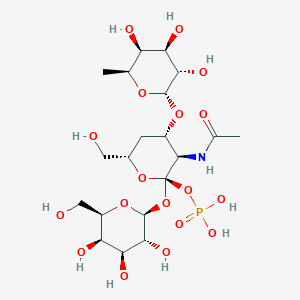

![1-Isopropyl-1H-imidazo[4,5-c]pyridine](/img/structure/B54809.png)
